BenchChemオンラインストアへようこそ!

UNC2250

MerTK Kinase Selectivity TAM Receptors

UNC2250 is the definitive tool compound for isolating MerTK-specific biology. Unlike multi-targeted TAM inhibitors (e.g., UNC2025), its exceptional selectivity (MerTK IC50 1.7 nM; Axl IC50 270 nM; Tyro3 IC50 100 nM) eliminates confounding off-target anti-proliferative effects, ensuring observed phenotypes are genuinely MerTK-dependent. Validated in cellular models (B-ALL IC50 9.8 nM) and in vivo PK, with oral bioavailability. Essential for accurate target validation in tumor dormancy, immune evasion, and metastasis research. Avoid confounding data—choose the right probe.

Molecular Formula C24H36N6O2
Molecular Weight 440.6 g/mol
Cat. No. B611993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2250
SynonymsUNC2250, UNC-2250, UNC 2250
Molecular FormulaC24H36N6O2
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4
InChIInChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29)
InChIKeyHSYSSKFCQHXOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC2250: A Highly Selective MerTK Inhibitor for Precision Kinase Profiling and Target Validation Studies


UNC2250 is a potent and highly selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), a member of the TAM family (Tyro3, Axl, Mer). It exhibits a MerTK IC50 of 1.7 nM in biochemical assays and demonstrates significant selectivity over the closely related kinases Axl (IC50 = 270 nM) and Tyro3 (IC50 = 100 nM) . The compound has the molecular formula C24H36N6O2, a molecular weight of 440.58 g/mol, and is typically supplied as a powder of ≥98% purity . UNC2250 is used as a chemical probe to dissect MerTK-specific biology, particularly in oncology research, where it has been shown to inhibit Mer phosphorylation in cellular models and exhibit functional effects in colony formation assays .

UNC2250 Procurement: Why Broad-Spectrum or Less-Selective MerTK Inhibitors Cannot Be Substituted


The MerTK signaling axis is complex and context-dependent; substituting UNC2250 with a less-selective TAM family inhibitor (e.g., UNC2025) or a broad-spectrum kinase inhibitor can lead to confounding, off-target effects that obscure true MerTK-dependent phenotypes. Studies directly comparing UNC2250 with the less-selective MerTK/Axl/Tyro3 inhibitor UNC2025 reveal that the two compounds produce divergent biological outcomes. Specifically, the high selectivity of UNC2250 results in a lack of anti-proliferative activity in glioblastoma models, whereas the multi-targeted profile of UNC2025 demonstrates potent, yet MerTK-independent, anti-cancer effects [1]. This functional divergence underscores that the choice of MerTK inhibitor is not interchangeable; selecting a compound based solely on MerTK potency without considering its selectivity profile can lead to invalid target validation and misdirected research efforts [1]. Therefore, for studies aiming to isolate the specific role of MerTK, a highly selective tool compound like UNC2250 is essential.

UNC2250 Quantitative Evidence Guide: Head-to-Head Selectivity and Functional Comparisons


Biochemical Selectivity of UNC2250 vs. Closely Related TAM Kinases Axl and Tyro3

UNC2250 demonstrates a high degree of selectivity for MerTK over the closely related TAM family kinases Axl and Tyro3. This selectivity is quantified by comparing its inhibitory potency (IC50) against each kinase in a standardized in vitro kinase assay. The data show UNC2250 is 160-fold more selective for MerTK over Axl, and 60-fold more selective over Tyro3 .

MerTK Kinase Selectivity TAM Receptors

Comparative Anti-Proliferative Effects: UNC2250 vs. UNC2025 in Glioblastoma Models

In a direct functional comparison, the highly selective MerTK inhibitor UNC2250 was found to lack the anti-proliferative potency exhibited by the less-selective MerTK/Axl/Tyro3 inhibitor UNC2025 in glioblastoma cell models. While UNC2025 showed significant anti-cancer effects, functional assays in MerTK-high and MerTK-deficient cells demonstrated that this efficacy was MerTK-independent [1]. UNC2250, by contrast, did not reduce proliferation, accurately reflecting that MerTK activity is not required for glioblastoma growth [1].

Glioblastoma MerTK Target Validation

Cellular MerTK Phosphorylation Inhibition: IC50 in B-ALL Cells

UNC2250's cellular efficacy is demonstrated by its ability to inhibit steady-state phosphorylation of endogenous MerTK in 697 B-ALL cells, with an IC50 value of 9.8 nM after 1 hour of treatment . This cellular IC50 provides a key benchmark for target engagement in a living cell system, a more relevant metric for in vitro studies than the biochemical IC50.

B-ALL MerTK Cellular Assay

Colony Formation Inhibition: Potency in NSCLC and Rhabdoid Tumor Cells

The functional impact of MerTK inhibition by UNC2250 is evident in soft agar colony formation assays. Treatment with 100 nM UNC2250 reduced colony-forming potential by 36% in BT-12 rhabdoid tumor cells, and an IC50 of 100 nM was observed in NSCLC Colo699 cells . These data quantify the compound's ability to impair anchorage-independent growth, a hallmark of malignant transformation.

NSCLC Rhabdoid Tumor Colony Formation

In Vivo Pharmacokinetic Profile and Oral Bioavailability in Mice

UNC2250 demonstrates favorable pharmacokinetic (PK) properties in mice, including good exposure following both intravenous and oral administration . Studies report moderate half-life, clearance, and volume of distribution, along with reasonable oral bioavailability and good solubility . This PK profile makes it suitable for in vivo target validation and efficacy studies.

Pharmacokinetics Oral Bioavailability In Vivo

Optimal Applications for UNC2250 Based on Validated Differentiation Evidence


Precision Target Validation for MerTK in Oncology

UNC2250 is the optimal tool compound for validating the specific role of MerTK in cancer biology. Its high selectivity over Axl and Tyro3, combined with the functional evidence that it does not exhibit off-target anti-proliferative effects like less-selective inhibitors (e.g., UNC2025), ensures that any observed biological effect can be confidently attributed to MerTK inhibition . This is critical for studies investigating MerTK's function in tumor dormancy, immune evasion, or metastasis, where confounding activity from other TAM kinases would invalidate conclusions.

Dissecting MerTK-Dependent Signaling in Inflammation and Immunity

Given its potent cellular activity (IC50 of 9.8 nM in B-ALL cells) and favorable in vivo PK profile, UNC2250 is well-suited for acute and chronic inflammation models to elucidate MerTK's role in macrophage efferocytosis, cytokine regulation, and immune tolerance. Its oral bioavailability and demonstrated efficacy in a murine LPS-induced acute lung injury model (2 mg/kg i.v.) support its use in preclinical studies aimed at understanding MerTK's immunomodulatory functions .

Mechanistic Studies of MerTK in Anchorage-Independent Growth

For researchers focused on the role of MerTK in tumorigenesis and metastasis, UNC2250 provides a reliable and quantifiable tool for soft agar colony formation assays. The established activity at 100 nM in reducing colony-forming potential in NSCLC and rhabdoid tumor cells offers a clear benchmark for experimental design and comparison across studies, enabling robust analysis of MerTK's contribution to malignant transformation and metastatic potential .

In Vivo Proof-of-Concept Studies for MerTK-Targeted Therapeutics

The combination of high target selectivity, cellular potency, and favorable oral bioavailability makes UNC2250 a superior chemical probe for in vivo proof-of-concept studies. Researchers can use UNC2250 to model the therapeutic potential and potential toxicities of selective MerTK inhibition in animal models of cancer, fibrosis, or inflammation, providing a more accurate prediction of clinical outcomes than would be achieved with less-selective or non-optimized tool compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC2250

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.